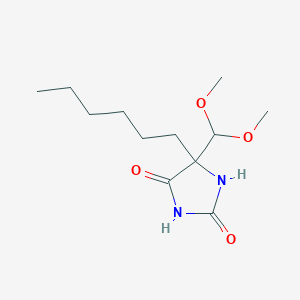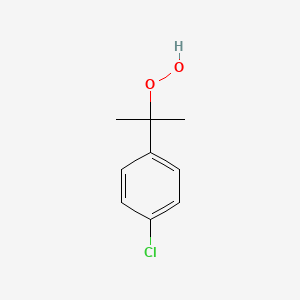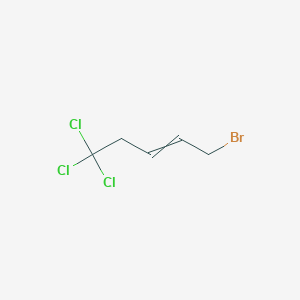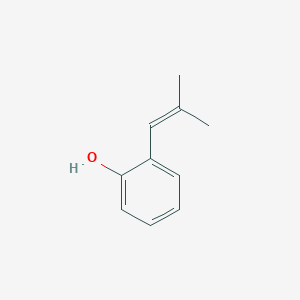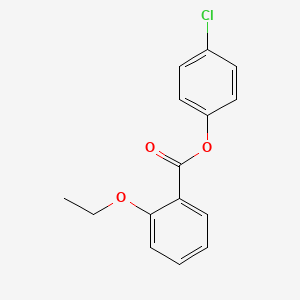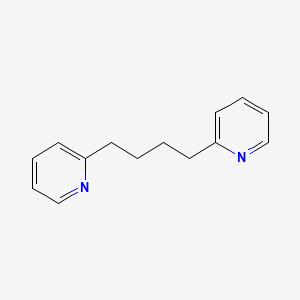
2-Butylbenzene-1,3-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butylbenzene-1,3-dicarboxylic acid is an organic compound that belongs to the class of dicarboxylic acids These compounds contain two carboxyl groups (-COOH) attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butylbenzene-1,3-dicarboxylic acid typically involves the alkylation of benzene derivatives followed by carboxylation. One common method is the Friedel-Crafts alkylation, where benzene is reacted with butyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). This forms 2-butylbenzene, which is then subjected to carboxylation using carbon dioxide (CO2) under high pressure and temperature conditions to introduce the carboxyl groups.
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, using continuous flow reactors and advanced separation techniques to isolate the desired product efficiently.
Análisis De Reacciones Químicas
Types of Reactions
2-Butylbenzene-1,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The butyl group can be oxidized to form carboxylic acids.
Reduction: The carboxyl groups can be reduced to alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogens (e.g., Br2) in the presence of a catalyst like iron (Fe).
Major Products
Oxidation: Formation of 2-butylterephthalic acid.
Reduction: Formation of 2-butylbenzene-1,3-dimethanol.
Substitution: Formation of halogenated derivatives like 2-butyl-5-bromobenzene-1,3-dicarboxylic acid.
Aplicaciones Científicas De Investigación
2-Butylbenzene-1,3-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of polymers and other complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Butylbenzene-1,3-dicarboxylic acid involves its interaction with various molecular targets. The carboxyl groups can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The butyl group can also influence the compound’s hydrophobic interactions, affecting its solubility and distribution within biological systems.
Comparación Con Compuestos Similares
Similar Compounds
Phthalic acid: 1,2-benzenedicarboxylic acid.
Isophthalic acid: 1,3-benzenedicarboxylic acid.
Terephthalic acid: 1,4-benzenedicarboxylic acid.
Uniqueness
2-Butylbenzene-1,3-dicarboxylic acid is unique due to the presence of the butyl group, which imparts distinct chemical and physical properties compared to other dicarboxylic acids
Propiedades
Número CAS |
5293-56-1 |
|---|---|
Fórmula molecular |
C12H14O4 |
Peso molecular |
222.24 g/mol |
Nombre IUPAC |
2-butylbenzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C12H14O4/c1-2-3-5-8-9(11(13)14)6-4-7-10(8)12(15)16/h4,6-7H,2-3,5H2,1H3,(H,13,14)(H,15,16) |
Clave InChI |
XBVFRINUJXHFCH-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=C(C=CC=C1C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


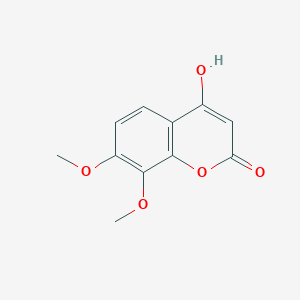
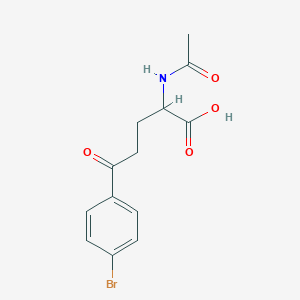
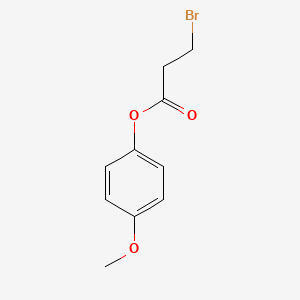
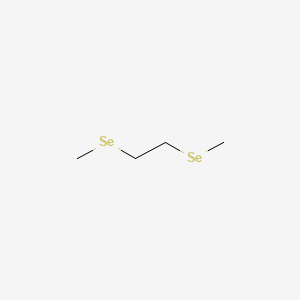
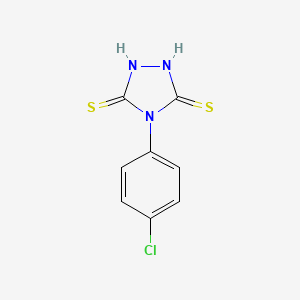
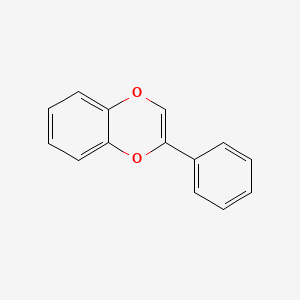
![Dimethyl 5-[bis(2-hydroxyethyl)amino]benzene-1,3-dicarboxylate](/img/structure/B14740917.png)
